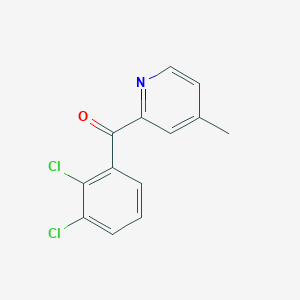
4-溴-5-甲基-3-羟基吡啶
描述
4-Bromo-5-methyl-3-hydroxypyridine is a chemical compound with the empirical formula C5H4BrNO. It has a molecular weight of 174.00 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromo-5-hydroxypyridine, can be achieved by various routes, depending on the starting materials and reaction conditions. One common method involves the bromination of 3-hydroxypyridine with a brominating agent such as phosphorus tribromide or N-bromosuccinimide . Another method involves the decarboxylation of 5-bromopyridine-3-boric acid .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-methyl-3-hydroxypyridine can be represented by the SMILES string OC1=CN=CC=C1Br . The InChI key is YCVSFCXUHPVAFH-UHFFFAOYSA-N .Chemical Reactions Analysis
The bromination of similar compounds, such as 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), is a key step in the synthesis of imidazolinones . The reaction is typically initiated by free radicals and has an activation energy of 37.02 kJ mol–1 .Physical and Chemical Properties Analysis
4-Bromo-5-methyl-3-hydroxypyridine is a solid substance . It has a melting point of 134-136°C, a boiling point of 316.2±22.0 °C (Predicted), and a density of 1.788±0.06 g/cm3 (Predicted) .科学研究应用
1. 合成和化学反应
4-溴-5-甲基-3-羟基吡啶用于各种化学合成和反应。一个例子是通过连续的1,3-偶极和迈克尔加成反应制备3-羟基吡啶衍生物。这些反应是热可逆的,4-溴-3-羟基吡啶可以通过加成溴化反应后的逆反应制备。这个过程展示了该化合物在复杂有机合成中的实用性 (Banerji et al., 1977)。
2. 互变异构研究
该化合物在研究羟基吡啶的互变异构方面发挥作用。例如,对2,4-二羟基吡啶及其衍生物的溴化研究表明,在溴化过程中溴进入特定位置,表明这些物质的互变异构结构 (Kolder & Hertog, 2010)。
3. 催化研究
4-溴-5-甲基-3-羟基吡啶在催化研究中也很重要。例如,它参与了铜催化的羟基吡啶的N-和O-芳基化反应,其中使用基于铜的催化剂实现了羟基吡啶的N-芳基化和羟基吡啶与芳基溴化物和碘化物的O-芳基化 (Altman & Buchwald, 2007)。
4. 配体合成
它还在配体合成中找到应用。研究描述了从类似化合物5'-甲基-6-溴-2,2'-联吡啶开始合成配体。这些配体特别适用于镧系金属(III)阳离子的络合(Charbonnière, Weibel, & Ziessel, 2001)。
5. 晶体结构分析
该化合物也用于晶体结构分析。例如,对相关化合物2-溴-4-羟基吡啶的晶体结构研究揭示了氢键和卤素键的见解,这对于4-溴-5-甲基-3-羟基吡啶可能是适用的 (Monroe & Turnbull, 2019)。
作用机制
Target of Action
Pyridine derivatives are known to have biological activity and are often used in drug synthesis .
Mode of Action
It’s worth noting that pyridine derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
Pyridine derivatives are often used in the synthesis of pharmaceuticals, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
It’s known that the compound is slightly soluble in water and soluble in chloroform and ethyl acetate . These properties may influence its bioavailability.
Result of Action
As a pyridine derivative, it’s known to have biological activity and is often used in drug synthesis .
Action Environment
It’s known that the compound is stable under inert atmosphere and room temperature conditions .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Bromo-5-methyl-3-hydroxypyridine plays a crucial role in several biochemical reactions. It is known to interact with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the oxidation of 3-hydroxy-2-methylpyridine-5-carboxylate . This interaction is essential for the metabolism of vitamin B6, where 4-Bromo-5-methyl-3-hydroxypyridine acts as a substrate. Additionally, it can form complexes with proteins and other biomolecules, influencing their structure and function.
Cellular Effects
The effects of 4-Bromo-5-methyl-3-hydroxypyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating these pathways, 4-Bromo-5-methyl-3-hydroxypyridine can affect gene expression and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Bromo-5-methyl-3-hydroxypyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, its interaction with 3-hydroxy-2-methylpyridinecarboxylate dioxygenase involves the binding of the compound to the enzyme’s active site, resulting in the oxidation of the substrate . This binding interaction is crucial for the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-5-methyl-3-hydroxypyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound remains stable under standard storage conditions but may degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 4-Bromo-5-methyl-3-hydroxypyridine can lead to changes in cellular metabolism and gene expression, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Bromo-5-methyl-3-hydroxypyridine vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-Bromo-5-methyl-3-hydroxypyridine is involved in several metabolic pathways, particularly those related to vitamin B6 metabolism. It interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, facilitating the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate to 2-(acetamidomethylene)succinate . This interaction is critical for maintaining metabolic flux and regulating metabolite levels within cells.
Transport and Distribution
Within cells and tissues, 4-Bromo-5-methyl-3-hydroxypyridine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . For example, the compound may be actively transported into cells via specific pyridine transporters, ensuring its effective distribution to target sites.
Subcellular Localization
The subcellular localization of 4-Bromo-5-methyl-3-hydroxypyridine is a key factor in its activity and function. The compound is known to localize within specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that 4-Bromo-5-methyl-3-hydroxypyridine reaches its intended site of action. The precise localization within subcellular compartments can significantly influence the compound’s biochemical interactions and overall efficacy.
属性
IUPAC Name |
4-bromo-5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPTWFJAANTNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)






